1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
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Overview
Description
1-(3,4-Difluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[1,2-a]pyrazine core, substituted with difluorophenyl and methoxyphenyl groups. Its distinct chemical properties make it a subject of interest in medicinal chemistry and material science.
Mechanism of Action
Mode of Action
The presence of the difluorophenyl and methoxyphenyl groups suggests that it may interact with its target through hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
Without knowledge of the compound’s primary target, it is challenging to predict the biochemical pathways it may affect. Compounds with similar structures have been found to interact with pathways involving pi3kδ , suggesting potential effects on cell proliferation and survival pathways.
Pharmacokinetics
For instance, the methoxy group could potentially enhance the compound’s lipophilicity, aiding in membrane permeability and absorption .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of its environment, while its efficacy could be influenced by the presence of other competing or synergistic molecules .
Preparation Methods
The synthesis of 1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the difluorophenyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to enhance yield and purity, utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. Major products from these reactions include substituted derivatives with altered functional groups.
Scientific Research Applications
1-(3,4-Difluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Industry: It is utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide stands out due to its unique structural features and chemical properties. Similar compounds include:
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound has a different core structure and exhibits distinct magnetic properties.
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl: This compound is known for its selective binding to neurotensin receptors.
(S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl): This compound is a potent and selective PI3Kδ inhibitor.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O2/c1-28-16-7-5-15(6-8-16)24-21(27)26-12-11-25-10-2-3-19(25)20(26)14-4-9-17(22)18(23)13-14/h2-10,13,20H,11-12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZHYJYZSGRRBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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